Propylsilanetriyl triacetate chemical properties and structure
Propylsilanetriyl triacetate chemical properties and structure
An In-Depth Technical Guide to Propylsilanetriyl Triacetate: Chemical Properties, Structure, and Applications for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of propylsilanetriyl triacetate (also known as propyltriacetoxysilane), a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it explores its applications, particularly in surface modification and as a coupling agent, contextualizing its relevance in advanced material science and pharmaceutical research.
Introduction and Core Identifiers
Propylsilanetriyl triacetate is an organofunctional silane featuring a propyl group and three hydrolyzable acetoxy groups attached to a central silicon atom.[1] This structure allows it to act as a molecular bridge between inorganic substrates (like glass, metals, and silica) and organic polymers.[2] Its utility is primarily derived from its reactivity in the presence of moisture, which initiates hydrolysis and condensation, forming stable siloxane bonds.[1]
| Identifier | Value |
| IUPAC Name | [diacetyloxy(propyl)silyl] acetate[2] |
| CAS Number | 17865-07-5[1][2] |
| Molecular Formula | C₉H₁₆O₆Si[2] |
| Molecular Weight | 248.31 g/mol [1] |
| InChI Key | DKGZKEKMWBGTIB-UHFFFAOYSA-N[2] |
| SMILES | CCC(OC(=O)C)OC(=O)C[2] |
| Synonyms | Propyltriacetoxysilane, n-Propyltriacetoxysilane, PTAS[1][2] |
Chemical Structure and Physicochemical Properties
The central silicon atom in propylsilanetriyl triacetate is bonded to a non-hydrolyzable propyl group and three hydrolyzable acetoxy groups. The propyl group imparts a degree of hydrophobicity, while the acetoxy groups are the primary sites of reaction.
Caption: 2D structure of propylsilanetriyl triacetate.
The key physicochemical properties of propylsilanetriyl triacetate are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless transparent liquid | [1] |
| Boiling Point | 236 °C | [1] |
| Density | 1.112 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.430 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the propyl and acetyl protons.
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A triplet corresponding to the terminal methyl protons (CH₃) of the propyl group.
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A multiplet for the central methylene protons (CH₂) of the propyl group.
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A triplet for the methylene protons (CH₂) adjacent to the silicon atom.
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A sharp singlet for the nine equivalent methyl protons of the three acetate groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would complement the proton NMR data.
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Three distinct signals for the three carbon atoms of the propyl group.
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A signal for the methyl carbons of the acetate groups.
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A signal for the carbonyl carbons of the acetate groups at a downfield chemical shift.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a powerful tool for identifying the functional groups present.
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Strong C=O stretching vibrations for the acetate groups, typically in the range of 1720-1750 cm⁻¹.
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Si-O-C stretching vibrations, expected around 1000-1100 cm⁻¹.
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C-H stretching and bending vibrations from the propyl and acetyl methyl groups.
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Synthesis of Propylsilanetriyl Triacetate
Propylsilanetriyl triacetate is typically synthesized through the reaction of a propyltrichlorosilane with an acetylating agent. A common and effective method involves the use of acetic anhydride.
Caption: Synthesis of propylsilanetriyl triacetate.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a generalized procedure. Causality: The reaction is driven by the high reactivity of the silicon-chlorine bonds with the acetic anhydride. The reaction should be performed under anhydrous conditions to prevent premature hydrolysis of the starting material and product.
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Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl if formed as a byproduct, or in this case acetyl chloride). The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
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Charging the Reactor: Propyltrichlorosilane is charged into the reaction flask.
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Addition of Acetic Anhydride: Acetic anhydride is added dropwise to the stirred propyltrichlorosilane at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature.
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Reaction: After the addition is complete, the mixture is gently heated to reflux for several hours to ensure the reaction goes to completion.
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Purification: The reaction mixture is cooled to room temperature. The product, propylsilanetriyl triacetate, can be purified by fractional distillation under reduced pressure to separate it from the acetyl chloride byproduct and any unreacted starting materials.
Reactivity and Mechanism of Action
The primary mode of action for propylsilanetriyl triacetate as a coupling agent and crosslinker is its hydrolysis and subsequent condensation.[1]
Hydrolysis
In the presence of water, the acetoxy groups are rapidly hydrolyzed to form reactive silanol (Si-OH) groups and acetic acid as a byproduct.[4][5] This reaction is the reason for the characteristic vinegar-like smell of acetoxy-cure sealants during application.[4] The hydrolysis proceeds in a stepwise manner.
Condensation
The newly formed silanol groups are unstable and readily condense with other silanol groups to form stable siloxane (Si-O-Si) bonds. This condensation can also occur with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica), leading to a covalent bond between the silane and the substrate.
Caption: Hydrolysis and condensation of propylsilanetriyl triacetate.
Applications in Research and Drug Development
While primarily used in industrial applications like sealants and coatings, the fundamental chemistry of propylsilanetriyl triacetate offers significant potential in research and drug development.[2]
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Surface Modification of Nanoparticles: Silica nanoparticles are widely explored as drug delivery vehicles.[6] Their surfaces can be functionalized using organosilanes to control properties like hydrophobicity, charge, and biocompatibility. Propylsilanetriyl triacetate can be used to impart a hydrophobic propyl functionality to the surface of silica-based nanomaterials.
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Biocompatible Adhesives and Sealants: In the development of medical devices and transdermal drug delivery patches, adhesion to the skin and other biological surfaces is critical.[6] Silane-based chemistry can be employed to formulate biocompatible adhesives with tunable properties.
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Chromatography: The modification of stationary phases in chromatography is essential for achieving desired separation performance. Silanes are used to functionalize the silica support in reversed-phase chromatography. The propyl group of propylsilanetriyl triacetate can contribute to the hydrophobic character of a stationary phase.
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Crosslinking of Polymer Matrices: For controlled drug release, the drug is often encapsulated in a polymer matrix. Propylsilanetriyl triacetate can act as a crosslinking agent for polymers containing hydroxyl groups, thereby influencing the degradation rate of the matrix and the release kinetics of the encapsulated drug.
Safety and Handling
Propylsilanetriyl triacetate is a reactive chemical that must be handled with appropriate safety precautions.
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Hazards: It is corrosive and can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[3] Upon contact with moisture, it releases acetic acid, which is also corrosive.
-
Handling: Work in a well-ventilated area, preferably in a fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.[3]
-
First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air.[3] If swallowed, do not induce vomiting and seek immediate medical attention.[3]
References
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Propylsilanetriyl triacetate | C9H16O6Si | CID 87339 - PubChem. (n.d.). PubChem. Available from: [Link]
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Supplier of PROPYLTRIACETOXYSILANE | Bulk Manufacturer & Distributor - Silsource. (n.d.). Silsource. Available from: [Link]
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Propyl triacetoxysilane: A Versatile Chemical for the Chemical Industry. (n.d.). INNO SPECIALTY CHEMICALS. Available from: [Link]
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n-PROPYLTRIMETHOXYSILANE - Gelest, Inc. (2014). Gelest, Inc. Available from: [Link]
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Safety Data Sheet - AA Blocks. (2025). AA Blocks. Available from: [Link]
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HENGDA-PTAS - n-Propyltriacetoxysilane. (n.d.). HENGDA. Available from: [Link]
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Propyltrimethoxysilane | C6H16O3Si | CID 61254 - PubChem. (n.d.). PubChem. Available from: [Link]
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Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (n.d.). Gelest, Inc. Available from: [Link]
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Acetoxy Silanes – High-Performance Silane Coupling Agents - OSi. (n.d.). OSi. Available from: [Link]
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Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks - MDPI. (2023). MDPI. Available from: [Link]
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3-Glycidoxypropyltrimethoxysilane - Ataman Kimya. (n.d.). Ataman Kimya. Available from: [Link]
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Polysiloxanes in Theranostics and Drug Delivery: A Review - MDPI. (2018). MDPI. Available from: [Link]
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Acetoxy Silanes - Shanghai VanaBio Silicones Co., Ltd. (n.d.). Shanghai VanaBio Silicones Co., Ltd. Available from: [Link]
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